[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-
Description
The compound [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- (hereafter referred to as the "target compound") is a biphenyl derivative featuring a carboxylic acid group at the 4-position of one phenyl ring and a tetrazole moiety at the 2'-position of the adjacent ring. This structure is a hallmark of angiotensin II receptor blockers (ARBs), which are widely used in hypertension management. The tetrazole group enhances binding affinity to the angiotensin II type 1 (AT1) receptor, while the carboxylic acid improves metabolic stability and bioavailability .
Propriétés
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13-15-17-18-16-13/h1-8H,(H,19,20)(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAWIVMZUYOXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881090 | |
| Record name | Valsartan acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164265-78-5 | |
| Record name | Valsartan acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Oxidation of Aldehydes to Carboxylic Acids
The carboxylic acid moiety in [1,1'-biphenyl]-4-carboxylic acid is typically introduced via oxidation of the corresponding aldehyde. A metal-free sulfonic acid-functionalized reduced graphene oxide (SA-rGO) catalyst has been employed for this transformation, leveraging its high acidity (2.40 mmol g⁻¹ acidic sites) and stability under oxidative conditions. In a representative procedure, benzaldehyde derivatives are treated with 30% H₂O₂ (1.1 equivalents) in water at 100°C for 6 hours, yielding carboxylic acids with turnover frequencies (TOF) of 9.06–9.89 h⁻¹. The mechanism involves the formation of a peroxysulfuric acid intermediate (Fig. 4), which facilitates the oxidation of aldehydes to carboxylic acids without radical pathways, as confirmed by hydroquinone inhibition studies.
Key Reaction Parameters
[3+2] Cycloaddition for Tetrazole Formation
The tetrazole group is synthesized via a [3+2] cycloaddition between nitriles and sodium azide. SA-rGO catalyzes this reaction in dimethyl sulfoxide (DMSO) at 120°C, achieving TOF values of 12.08–16.96 h⁻¹. For example, benzonitrile reacts with sodium azide in the presence of SA-rGO (10 mg) to yield 5-phenyl-1H-tetrazole in 89% yield after 8 hours. Computational studies (Fig. 7) reveal that SA-rGO lowers the activation energy of the cycloaddition by 7.5–11.7 kJ mol⁻¹ compared to uncatalyzed pathways, accelerating the reaction via acid-mediated nitrile activation.
Optimized Conditions for Tetrazole Synthesis
-
Catalyst : SA-rGO (10 mg)
-
Solvent : DMSO (3 mL)
-
Temperature : 120°C
-
Time : 8–12 hours
Deprotection Strategies for Biphenyl-Tetrazole Assembly
Trityl Group Removal in Biphenyl Intermediates
Industrial-scale synthesis often employs protected tetrazole intermediates to avoid side reactions. A patented method (WO2006098705A1) describes the deprotection of trityl-protected biphenyl-tetrazoles using mineral acids (e.g., HCl) or ammonium salts (e.g., hydroxylammonium chloride) in methanol/ketone mixtures. For instance, trityl-protected Losartan is stirred with hydroxylammonium chloride in methanol/acetone at 20–40°C for 1–4.5 hours, followed by filtration to remove methoxytriphenylmethane byproducts. Adjusting the pH to 3.5–12.5 precipitates the pure product, which is further purified via ethyl acetate extraction.
Deprotection Workflow
-
Reaction : Trityl-protected compound + HCl/NH₄Cl in MeOH/ketone (1:1 v/v).
-
Filtration : Remove trityl ether byproduct.
-
pH Adjustment : Neutralize with NaOH/NaHCO₃.
-
Concentration : Rotary evaporation under reduced pressure.
-
Purification : Ethyl acetate extraction or aqueous precipitation.
Scalability and Industrial Feasibility
Gram-scale syntheses (100 mmol) of both carboxylic acid and tetrazole components demonstrate the practicality of these methods. SA-rGO-mediated reactions maintain yields >80% at 10 g scale, with linear scalability observed in reaction time and yield (Fig. 8a–b). Similarly, the deprotection method achieves >90% purity in multi-kilogram batches, as validated by HPLC.
Comparative Analysis of Methodologies
Catalytic Efficiency vs. Deprotection Practicality
Analyse Des Réactions Chimiques
Types de réactions : L'acide Valsartan subit diverses réactions chimiques, notamment :
Hydrolyse : L'hydrolyse acide de l'acide Valsartan conduit à la formation de dégradants spécifiques.
Substitution : Le composé peut participer à des réactions de substitution, en particulier dans la formation de son cycle tétrazole.
Réactifs et conditions courants :
Oxydation : Des mélanges de méthanol et d'eau sont couramment utilisés comme solvants dans les réactions d'oxydation.
Hydrolyse : Des conditions acides, telles que l'utilisation d'acide chlorhydrique, sont employées pour l'hydrolyse.
Substitution : Les acides de Lewis sont souvent utilisés comme catalyseurs dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation qui sont identifiés et caractérisés à l'aide de techniques telles que la chromatographie liquide haute performance et la spectrométrie de masse .
4. Applications de la recherche scientifique
L'acide Valsartan a un large éventail d'applications de recherche scientifique :
5. Mécanisme d'action
L'acide Valsartan exerce ses effets en se liant sélectivement au récepteur de l'angiotensine II de type 1 (AT1), empêchant l'angiotensine II de se lier et d'exercer ses effets hypertenseurs . Cette action conduit à la vasodilatation, à la réduction de la sécrétion d'aldostérone et à la diminution de la pression artérielle. Le composé affecte également le système rénine-angiotensine-aldostérone, qui joue un rôle crucial dans la régulation des fonctions cardiovasculaire et rénale .
Composés similaires :
- Telmisartan
- Candesartan
- Losartan
- Olmesartan
- Irbesartan
Comparaison : L'acide Valsartan est unique parmi les antagonistes du récepteur de l'angiotensine II en raison de sa spécificité d'affinité de liaison et de ses propriétés pharmacocinétiques. Contrairement à certains autres composés de cette classe, l'acide Valsartan ne nécessite pas d'activation métabolique pour exercer ses effets . De plus, il a une demi-vie relativement courte par rapport aux autres antagonistes du récepteur de l'angiotensine II, ce qui peut influencer la fréquence de l'administration et la compliance du patient .
Applications De Recherche Scientifique
Valsartan Acid has a wide range of scientific research applications:
Mécanisme D'action
Valsartan Acid exerts its effects by selectively binding to the angiotensin II receptor type 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This action leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The compound also affects the renin-angiotensin-aldosterone system, which plays a crucial role in cardiovascular and renal function regulation .
Comparaison Avec Des Composés Similaires
Losartan and Losartan Carboxylic Acid (LCA)
- Structure : Losartan contains a hydroxymethyl group on an imidazole ring, while its active metabolite, LCA, replaces this with a carboxylic acid .
- Pharmacology :
- Potency : LCA exhibits 10–40x higher AT1 receptor affinity than Losartan due to the carboxylic acid group, which stabilizes ionic interactions with the receptor .
- Pharmacokinetics : LCA’s longer half-life (6–9 hours vs. Losartan’s 2 hours) underscores the metabolic advantage of the carboxylic acid substitution .
CV-11974 (Active Metabolite of TCV-116)
- Structure : Features a benzimidazole core with ethoxy and carboxylic acid substituents .
- Pharmacology :
- Receptor Binding : CV-11974 shows IC50 values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta), indicating superior potency to EXP3174 (Losartan’s metabolite) and DuP 753 .
- In Vivo Efficacy : Oral administration of its prodrug (TCV-116) achieves an ED50 of 0.069 mg/kg in rats, 48x more potent than Losartan .
Irbesartan
Process-Related Impurities
- Example : 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid .
- Impact: Minor structural deviations (e.g., hydroxypropyl or methyl groups) reduce receptor binding and necessitate stringent quality control during synthesis .
Data Table: Key Structural and Pharmacological Parameters
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Tetrazole Role : The 2'-tetrazole group is critical for hydrogen bonding with Lys199 and His256 residues in the AT1 receptor, a feature conserved across ARBs .
- Carboxylic Acid vs. Amide :
- Substituent Effects : Ethoxy groups (CV-11974) and chlorinated imidazoles (Losartan) fine-tune steric and electronic interactions, affecting selectivity and metabolic stability .
Clinical and Industrial Implications
- Drug Design : The target compound’s scaffold is a versatile template for developing ARBs with tunable pharmacokinetics. For example, prodrug strategies (e.g., TCV-116 → CV-11974) mitigate first-pass metabolism .
- Quality Control : Structural analogs like process impurities (e.g., methyl-substituted derivatives) require rigorous monitoring to avoid off-target effects .
Activité Biologique
[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a biphenyl backbone and a tetrazole group, which are known to influence biological activity. The IUPAC name is 4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H10N4O2 |
| Molecular Weight | 270.25 g/mol |
| CAS Number | 164265-78-5 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A study published in the Molecules journal evaluated the antimicrobial properties of several tetrazole derivatives, including [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-. The results demonstrated that this compound has significant antibacterial effects against various strains of bacteria:
- Minimum Inhibitory Concentrations (MICs) ranged from 0.25 to 4 µg/mL against standard bacterial strains.
- It showed enhanced activity compared to conventional antibiotics like Ciprofloxacin, particularly against clinical isolates of Staphylococcus epidermidis.
Table 1: Antimicrobial Activity of [1,1'-Biphenyl]-4-carboxylic Acid, 2'-(1H-tetrazol-5-yl)-
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Cytotoxic Activity
Cytotoxicity studies conducted on human cancer cell lines (HTB-140, A549, Caco-2) revealed that the compound exhibits low toxicity towards normal cells while maintaining effectiveness against cancer cells:
- The IC50 values for cancer cell lines were greater than 100 µM , indicating low cytotoxicity.
- This selectivity suggests potential therapeutic applications with reduced side effects.
Table 2: Cytotoxicity Profile of [1,1'-Biphenyl]-4-carboxylic Acid, 2'-(1H-tetrazol-5-yl)-
| Cell Line | IC50 (µM) |
|---|---|
| HTB-140 (Melanoma) | >100 |
| A549 (Lung Carcinoma) | >100 |
| Caco-2 (Colon Carcinoma) | >100 |
The biological activity of [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)- may be attributed to its ability to interact with specific cellular targets involved in bacterial growth and cancer cell proliferation. The tetrazole moiety is known for its role in modulating enzyme activities and receptor interactions.
Case Studies
Recent studies have highlighted the compound's potential in combination therapies:
- In a preclinical study involving breast cancer models, the compound was tested alongside TRAIL (TNF-related apoptosis-inducing ligand). The combination significantly impaired cell viability and enhanced apoptotic signaling pathways.
Q & A
Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-, and how can purity be validated?
Methodological Answer: The synthesis typically involves coupling biphenyl derivatives with tetrazole moieties via multi-step reactions. For example, intermediates like N-[[2'-(1-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester are treated with oxalic acid to form oxalate salts, followed by deprotection under acidic conditions to yield the final compound . Purity is validated using NMR (to confirm structural integrity) and HPLC (for quantitative purity assessment). For instance, losartan-related compounds are analyzed using reverse-phase HPLC with UV detection at 254 nm, achieving resolutions >98% .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Methodological Answer: X-ray crystallography using SHELXL (a widely used refinement program) is employed to resolve the 3D conformation. The biphenyl core and tetrazole ring torsion angles are critical for understanding steric interactions. For coordination polymers derived from this compound, synchrotron radiation sources enhance data resolution (<1.0 Å), allowing precise determination of metal-ligand bond lengths (e.g., Zn–N bonds at ~2.0 Å in antimicrobial MOFs) .
Q. What biological targets are associated with this compound, and how are binding affinities measured?
Methodological Answer: The tetrazole group mimics carboxylate moieties, enabling angiotensin II receptor antagonism (e.g., in losartan and valsartan). Radioligand binding assays (using [³H]-angiotensin II) quantify receptor affinity (IC₅₀ values <10 nM). For antimicrobial studies, minimum inhibitory concentration (MIC) assays against E. coli and S. aureus are performed, with reported MIC values of 8–32 µg/mL for zinc-based coordination polymers .
Advanced Research Questions
Q. How can synthetic challenges, such as tetrazole ring instability, be addressed during scale-up?
Methodological Answer: Tetrazole rings are prone to decomposition under basic or oxidative conditions. Protective strategies include using trityl (triphenylmethyl) groups during synthesis, as seen in valsartan intermediates . Deprotection is achieved via anhydrous HCl in THF, minimizing side reactions. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reaction temperature <40°C, pH 4–6) to stabilize the tetrazole moiety .
Q. What computational methods predict the compound’s interaction with biological targets or materials?
Methodological Answer: Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding sites. For angiotensin II receptors, molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between the tetrazole group and Arg167/His183 residues. Molecular Dynamics (MD) simulations (using AMBER or GROMACS) assess stability over 100 ns trajectories, revealing conformational flexibility in the biphenyl linkage .
Q. How are structural impurities or degradation products characterized in pharmaceutical formulations?
Methodological Answer: LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For example, process-related impurities like 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid are identified via exact mass (m/z 421.49) and fragmentation patterns . Forced degradation studies (acid/base/thermal stress) coupled with NMR elucidate degradation pathways, such as tetrazole ring oxidation .
Q. What strategies improve the compound’s application in antimicrobial metal-organic frameworks (MOFs)?
Methodological Answer: Coordination with transition metals (e.g., Zn²⁺ or Cu²⁺) enhances bioactivity. Solvothermal synthesis (120°C, DMF/water) yields Zn-MOFs with 3D porous structures. BET surface area analysis (~500 m²/g) confirms porosity, while time-kill assays demonstrate 99% bacterial reduction within 24 hours. Synergistic effects with antibiotics (e.g., ciprofloxacin) are evaluated via checkerboard assays .
Q. How do structural modifications influence pharmacokinetic properties in preclinical models?
Methodological Answer: Pharmacokinetic studies in rats (IV/PO administration) measure parameters like Cₘₐₓ, t₁/₂, and bioavailability. For losartan analogs, substituting the biphenyl methyl group with polar moieties increases plasma half-life from 2.5 to 6.2 hours. Metabolite profiling using UPLC-QTOF-MS identifies active metabolites (e.g., losartan carboxylic acid) and glucuronidation pathways .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activities (e.g., MIC values) be resolved?
Methodological Answer: Variations in MIC values may arise from differences in bacterial strains or assay conditions. Standardization via CLSI guidelines ensures consistency. For example, adjusting inoculum density to 1×10⁶ CFU/mL and using Mueller-Hinton broth reduces inter-lab variability. Meta-analysis of published data identifies trends, such as higher MIC values for Gram-negative vs. Gram-positive bacteria .
Q. What experimental approaches resolve conflicting crystallographic data on torsion angles?
Methodological Answer: High-resolution crystallography (≤0.8 Å) and Hirshfeld surface analysis clarify torsional strain. For biphenyl-tetrazole derivatives, comparative studies using Cambridge Structural Database (CSD) entries reveal that electron-withdrawing substituents reduce torsion angles by 5–10°, stabilizing planar conformations. DFT-optimized geometries validate experimental observations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
